molecular formula C12H11NO3 B1196859 N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide CAS No. 423735-72-2

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide

Cat. No.: B1196859
CAS No.: 423735-72-2
M. Wt: 217.22 g/mol
InChI Key: KOHYRMHFQJXHDI-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide is an organic compound characterized by the presence of a hydroxyphenyl group and a furan ring

Scientific Research Applications

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a phenol group, it might engage in hydrogen bonding with biological macromolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide typically involves the reaction of 3-hydroxyaniline with 5-methylfuran-3-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-5-9(7-16-8)12(15)13-10-3-2-4-11(14)6-10/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHYRMHFQJXHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358107
Record name N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423735-72-2
Record name N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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